molecular formula C17H25N3O5 B13879636 tert-Butyl 4-(2-((3-nitropyridin-2-yl)oxy)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-((3-nitropyridin-2-yl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B13879636
M. Wt: 351.4 g/mol
InChI Key: ADROGNSFHGTONZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a nitropyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-nitropyridine-2-ol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can participate in various biochemical reactions, potentially affecting cellular pathways and processes. The piperidine ring may also play a role in the compound’s biological activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate is unique due to the presence of both a nitropyridine moiety and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl 4-[2-(3-nitropyridin-2-yl)oxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(21)19-10-6-13(7-11-19)8-12-24-15-14(20(22)23)5-4-9-18-15/h4-5,9,13H,6-8,10-12H2,1-3H3

InChI Key

ADROGNSFHGTONZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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